[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate
Description
Properties
IUPAC Name |
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-20(17,11-5-2-1-3-6-11)19-15-13-7-4-8-14-12(13)9-10-18-14/h1-3,5-6,9-10H,4,7-8H2/b15-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYZIRNIGWFEKL-SQFISAMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=NOS(=O)(=O)C3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CO2)/C(=N\OS(=O)(=O)C3=CC=CC=C3)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, therapeutic potential, and the underlying mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a fused benzofuran ring with an amino group and a sulfonate moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₃N₁O₃S
- Molecular Weight : 273.31 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (leukemia) | 5.0 | Induction of apoptosis |
| HL60 (leukemia) | 0.1 | Disruption of cell cycle progression |
| A549 (lung cancer) | 16.4 | Inhibition of AKT signaling pathway |
In vitro studies suggest that the presence of specific functional groups in the benzofuran structure is crucial for enhancing cytotoxicity against cancer cells .
Neuroprotective Effects
Benzofuran derivatives have also shown promise in neuroprotection. They appear to mitigate neurodegenerative disorders such as Alzheimer's and Parkinson's disease by reducing oxidative stress and promoting neuronal survival . The specific mechanisms include:
- Modulation of neurotransmitter levels
- Reduction of amyloid-beta plaque formation
- Protection against oxidative damage
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The position and nature of substituents on the benzofuran core significantly influence its pharmacological properties. For instance, halogenated derivatives have demonstrated enhanced anticancer activity due to increased binding interactions with target proteins .
Case Studies
- Case Study on Anticancer Activity :
- Neuroprotective Study :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The compound is compared below with analogs sharing benzofuran, sulfonate, or ylideneamino groups:
Key Observations :
- The benzothiazepine derivatives (e.g., (±)-cis-2-(4-methoxyphenyl)-3-methoxy-7-chloro analogs) exhibit greater structural complexity due to fused heterocyclic cores but lack the sulfonate group, limiting their solubility in polar solvents .
Physicochemical Properties
| Property | Target Compound | 1,5-Benzothiazepin Derivatives | Sodium Benzenesulfonate |
|---|---|---|---|
| Water Solubility (mg/mL) | ~50 (predicted) | <10 | ~800 |
| Melting Point (°C) | 210–215 (decomposes) | 160–165 | >300 (stable) |
| LogP (Octanol-Water) | 1.2 | 3.5–4.0 | -1.8 |
Analysis :
- The target compound’s intermediate LogP (1.2) reflects a balance between the hydrophobic benzofuran core and hydrophilic sulfonate group, whereas benzothiazepins are markedly lipophilic (LogP 3.5–4.0) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via a multi-step process involving (1) condensation of a substituted benzofuran with a sulfonamide precursor and (2) stereoselective Z-isomer stabilization. Key steps include Friedel-Crafts acylation for benzofuran core formation and sulfonation using benzenesulfonyl chloride derivatives. To optimize yields:
- Use anhydrous conditions and controlled temperatures (e.g., 0–5°C for sulfonation).
- Employ catalysts like DMAP (4-dimethylaminopyridine) for efficient coupling .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
Q. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the Z-configuration and intermolecular interactions. For example:
- Grow crystals in methanol or ethanol via slow evaporation.
- Analyze hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) to confirm stability and packing motifs .
- Compare bond lengths (e.g., S–O ≈ 1.43–1.46 Å) and angles with DFT-optimized geometries to validate experimental data .
Q. What analytical techniques are suitable for assessing purity and stability under experimental conditions?
- Methodology :
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and enzyme inhibition mechanisms?
- Methodology :
- Perform density functional theory (DFT) calculations to model the esterification mechanism (e.g., sulfonic acid + alcohol) and identify transition states (e.g., TS 6 with ΔG‡ ≈ 10.1 kJ/mol) .
- Dock the compound into enzyme active sites (e.g., acetylcholinesterase) using molecular dynamics (MD) simulations to analyze binding interactions (e.g., π-π stacking with aromatic residues) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology :
- Compare assay conditions: Variations in pH (e.g., pH 7.4 vs. 6.8) can alter ionization and binding affinity. For example, IC₅₀ values for sulfonamides may differ by >50% across pH ranges .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and distinguish specific vs. nonspecific interactions .
Q. How do structural modifications (e.g., para-substituents on the benzenesulfonate group) affect selectivity in enzyme inhibition?
- Methodology :
- Synthesize derivatives with bulky substituents (e.g., tert-butyl) or electron-withdrawing groups (e.g., nitro) and test against isoforms (e.g., carbonic anhydrase I vs. II).
- Bulky groups can enhance selectivity by sterically blocking non-target enzymes (e.g., >100-fold selectivity achieved with a 4-tert-butylbenzenesulfonate analog) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology :
- Optimize continuous-flow reactors for high-temperature steps (e.g., Friedel-Crafts acylation) to improve reproducibility.
- Use chiral stationary phases (CSPs) in preparative HPLC to isolate the Z-isomer and avoid racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
